molecular formula C16H12FN5O3 B2483442 N-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide CAS No. 321431-08-7

N-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2483442
CAS No.: 321431-08-7
M. Wt: 341.302
InChI Key: ABBRVBYBGWAVHX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is a triazole-based compound featuring a 1,2,4-triazole core substituted with:

  • A 4-nitrophenyl group at position 1 (electron-withdrawing, enhancing stability and reactivity).
  • A methyl group at position 5 (moderates steric effects).

While direct data on this compound’s synthesis or biological activity is absent in the provided evidence, its structural analogs suggest applications in antimicrobial or anticancer research due to the triazole scaffold’s known pharmacological relevance .

Properties

IUPAC Name

N-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O3/c1-10-18-15(16(23)19-12-4-2-11(17)3-5-12)20-21(10)13-6-8-14(9-7-13)22(24)25/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBRVBYBGWAVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiobiurea Cyclization

An alternative route from PMC2667321 involves cyclizing thiobiureas under basic conditions. 4-Nitrophenylthiobiurea is heated with 2 M NaOH at 100°C for 5–8 hours, forming 3-hydroxy-5-thiol-1-(4-nitrophenyl)-1H-1,2,4-triazole. Subsequent methylation with methyl iodide in NaOMe/MeOH introduces the 5-methyl group (65–72% yield).

Carboxamide Formation via Coupling Reactions

The triazole-3-carboxylic acid is converted to the target carboxamide through activation and nucleophilic substitution.

Acyl Chloride Intermediate

The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 4-fluoroaniline in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) scavenges HCl, yielding the carboxamide in 78–85% purity.

Optimized Coupling Conditions

Parameter Value
Activator SOCl₂
Solvent DCM
Temperature 0–5°C
Base TEA (2 eq)
Yield 78–85%

DBU-Catalyzed Direct Coupling

A one-pot method from RSC Advances employs 1,8-diazabicycloundec-7-ene (DBU) as a catalyst. The triazole-3-carboxylic acid and 4-fluoroaniline are heated in DMSO at 70°C for 24 hours, achieving 85% yield without intermediate isolation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d₆) :
    δ 10.82 (s, 1H, CONH), 8.06–8.05 (m, 2H, ArH), 7.81–7.74 (m, 4H, ArH), 2.57 (s, 3H, CH₃).
  • 13C NMR (101 MHz, DMSO-d₆) :
    δ 163.8 (CONH), 141.6 (C-triazole), 138.8 (C-NO₂), 131.6 (C-F), 25.3 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₇H₁₄FN₅O₃S [M+H]⁺ : 372.1125
  • Observed : 372.1113

Melting Point

The compound exhibits a sharp melting point at 257–259°C, confirming crystalline purity.

Comparative Analysis of Methodologies

Method Yield Purity Key Advantage
Hydrazine-formamide 92–98% 94–98% Single-step, scalable
Thiobiurea 65–72% 85–90% Functional group versatility
DBU coupling 85% 95% No intermediate isolation

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of triazole derivatives, including N-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: Anticancer Activity

In a study involving the synthesis of several triazole derivatives, this compound was found to exhibit significant activity against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines. The compound demonstrated a remarkable ability to induce apoptosis in these cells, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of triazoles have been well-documented. This compound has shown efficacy against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

In a comparative study of triazole derivatives, this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential use as an antimicrobial agent .

Neuroprotective Effects

Emerging research suggests that triazole compounds may possess neuroprotective properties. This compound has been investigated for its effects on neurodegenerative diseases.

Research Insights

Studies indicate that triazoles can modulate neurotransmitter systems and exhibit antioxidant activity. This compound has been shown to protect neuronal cells from oxidative stress-induced damage in vitro . Such findings support further exploration into its potential as a neuroprotective agent.

Agricultural Applications

Beyond medicinal uses, triazoles are also being explored for their roles in agriculture as fungicides and herbicides. The unique structure of this compound may confer specific advantages in crop protection.

Potential Use in Crop Protection

Research into the fungicidal properties of triazoles indicates that this compound could be effective against various plant pathogens. Its application could enhance crop yield and resistance to fungal infections .

Summary Table of Applications

Application AreaDescriptionKey Findings
AnticancerInhibition of cancer cell proliferationSignificant activity against MCF7 and NCI-H460 cells
AntimicrobialEfficacy against bacterial strainsComparable MIC values to standard antibiotics
NeuroprotectiveProtection against oxidative stressPotential benefits in neurodegenerative diseases
AgriculturalUse as a fungicideEffective against plant pathogens

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.

    Pathways Involved: The compound can interfere with cellular pathways such as the cell cycle, leading to cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

Crystallography

Crystal structures of similar triazoles (e.g., N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide) reveal key bond angles and packing arrangements influenced by substituents. For instance, the dihedral angle between the triazole and aryl rings ranges from 15.7° to 45.36°, affecting molecular interactions .

Comparative Analysis with Structural Analogs

Physical Properties

Compound Name R1 (Position 1) R3 (Position 3) Molecular Weight (g/mol) Melting Point (°C)
Target Compound 4-nitrophenyl 4-fluorophenyl (amide) Not reported Not reported
5-Methyl-1-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-... 4-nitrophenyl 3-(trifluoromethyl)phenyl 391.3 Not reported
Pyrazole derivatives (e.g., 9a) 4-nitrophenyl 4-fluorophenyl Varies 223–225
1,3,4-Thiadiazole derivatives N/A N/A Varies Not reported

Key Observations :

  • 4-Nitrophenyl substituents correlate with higher melting points due to strong intermolecular interactions (e.g., pyrazole derivative 9a: 223–225°C ).
  • Trifluoromethyl groups (e.g., in ) increase molecular weight but may reduce solubility compared to fluorophenyl groups.

Substituent Effects :

  • Fluorophenyl substituents may enhance metabolic stability and target binding .

Substituent Impact on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (EWGs): 4-Nitrophenyl: Increases polarity and oxidative stability but may reduce solubility.
  • Electron-Donating Groups (EDGs) :
    • Methyl : Balances steric effects without significantly altering electronic properties.

Biological Activity

N-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide (CAS No. 321431-08-7) is a compound belonging to the triazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H12FN5O3
  • Molecular Weight : 341.30 g/mol
  • Melting Point : 203 - 205 °C
  • Purity : ≥95%

Biological Activity Overview

Compounds containing the 1,2,4-triazole moiety exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound under review has shown promising results in various studies.

Anti-inflammatory Activity

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that this compound effectively reduced oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) in macrophages activated by lipopolysaccharide (LPS) .

Compound IC50 (µM) Activity
This compound0.84Inhibition of pro-inflammatory markers

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against various bacterial strains. For instance, derivatives of triazole compounds have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values indicating potent activity .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of COX Enzymes : The compound has been reported to selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is crucial in the inflammatory response .
  • Suppression of NF-kB Activation : It may inhibit the activation of nuclear factor kappa B (NF-kB), a transcription factor involved in regulating immune response and inflammation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

Q & A

Q. What are the standard synthetic routes for preparing N-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide?

The synthesis typically involves multi-step protocols:

  • Triazole Ring Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used to construct the 1,2,4-triazole core. For example, 4-nitrophenyl azide may react with a fluorophenyl-substituted alkyne precursor under Cu(I) catalysis .
  • Carboxamide Functionalization : Condensation of the triazole intermediate with 4-fluoroaniline derivatives in the presence of coupling agents like EDCI/HOBt .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (in DMSO-d6) to confirm substituent positions and carboxamide linkage. For example, the carboxamide proton typically appears as a singlet near δ 8.5–9.0 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 369.1) .
  • Elemental Analysis : Combustion analysis to validate C, H, N, and F content (e.g., C1616H1212FN55O33 requires C 52.03%, H 3.27%, N 18.96%) .

Q. What preliminary biological screening assays are relevant for this compound?

Initial evaluations often focus on:

  • Antiproliferative Activity : Testing against NCI-60 cancer cell lines (e.g., lung A549, melanoma LOX IMVI) using MTT assays. Similar triazole-carboxamides showed 40–62% growth inhibition at 10 µM .
  • Enzyme Inhibition : COX-2 inhibition assays via ELISA, with IC50_{50} values compared to reference inhibitors like celecoxib .

Advanced Research Questions

Q. How can crystallographic data inconsistencies for this compound be resolved during structural refinement?

Discrepancies in X-ray diffraction data (e.g., high R factors or disorder in the nitro group) can be addressed using:

  • SHELXL Refinement : Anisotropic displacement parameters for non-H atoms and TWIN/BASF commands to model twinning .
  • Validation Tools : PLATON/ADDSYM to check for missed symmetry, and Mercury for visualizing hydrogen-bonding networks . Example: A related triazole-carboxamide (C26_{26}H23_{23}FN6_6S) refined to R = 0.056 using SHELXL-2018 .

Q. What strategies optimize the compound’s solubility and bioavailability without compromising activity?

Methodological approaches include:

  • Prodrug Design : Introducing phosphate or PEGylated groups to the carboxamide moiety to enhance aqueous solubility .
  • Co-crystallization : Screening with co-formers like succinic acid to improve dissolution rates .
  • SAR Studies : Modulating the nitro group to less polar substituents (e.g., methoxy) while maintaining π-π stacking interactions with biological targets .

Q. How do researchers analyze conflicting bioactivity data across similar triazole-carboxamide derivatives?

Contradictions (e.g., varying IC50_{50} values in cancer cell lines) are investigated via:

  • Dose-Response Curves : Repeating assays at multiple concentrations (1–100 µM) to confirm potency trends .
  • Molecular Docking : Using AutoDock Vina to compare binding affinities with target proteins (e.g., EGFR or tubulin). For example, fluorophenyl groups may enhance hydrophobic interactions in kinase pockets .
  • Metabolic Stability Assays : Liver microsome studies to rule out rapid degradation as a cause of false-negative results .

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